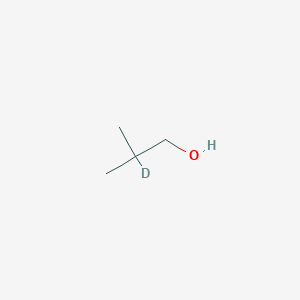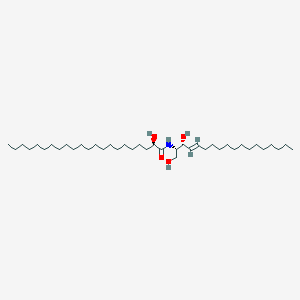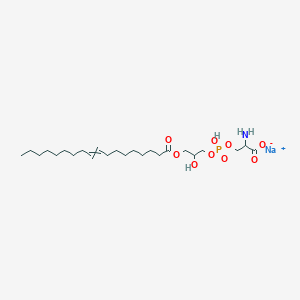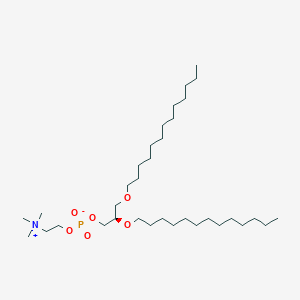
2-Methylpropyl-2-D1 alcohol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Methylpropyl-2-D1 alcohol is represented by the formula C4H10O . The InChI representation of the molecule isInChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i4D . The molecule has a topological polar surface area of 20.2 Ų and a complexity of 17.6 .
Applications De Recherche Scientifique
Biofuel Production
2-Methylpropyl-2-D1 alcohol, also known as isobutanol, is a potential biofuel. Research has shown that it can be produced anaerobically using Escherichia coli with a modified amino acid pathway, overcoming challenges related to cofactor imbalances and enabling production at 100% theoretical yield (Bastian et al., 2011).
Organic Chemistry on Cold Molecular Films
Investigations into the reactivity of thin molecular films of alcohols, including 2-methylpropan-2-ol, toward hydrogen bromide at low temperatures have provided insights into the stabilization of SN1 and SN2 reaction intermediates. These findings have implications for understanding molecular evolution in the interstellar medium (Park et al., 2003).
Oxidation Reactions and Catalysis
2-Methylpropyl-2-D1 alcohol plays a role in various catalytic processes and reactions, such as the aerobic oxidative methyl esterification of primary alcohols. Studies in this area have led to the development of new multicomponent heterogeneous catalysts (Mannel et al., 2017).
Chemical Structure Analysis
Research has also been conducted to understand the molecular structure of alcohols like 2-methylpropyl-2-D1 alcohol. For example, studies on methyl alcohol provide insights into structural parameters which are essential for a deeper understanding of alcohol molecules (Venkateswarlu & Gordy, 1955).
Chemical Reactions and Mechanisms
There's significant research on the chemical reactions involving 2-methylpropyl-2-D1 alcohol, such as alcohol dehydration on catalysts like γ-Al2O3. These studies help in understanding the reaction mechanisms and the role of catalysts in these processes (Roy et al., 2012).
Green Chemistry Applications
2-Methylpropyl-2-D1 alcohol is also studied in the context of green chemistry, for example, its use as a solvent in the preparation of silicone-urea copolymers, highlighting its potential as an environmentally friendly solvent (Yilgor et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
2-deuterio-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i4D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEKIIBDNHEJCQ-QYKNYGDISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
75.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropyl-2-D1 alcohol | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanaminium, 2-[[[(2R)-2-[(6,7-dibromo-1-oxooctadecyl)oxy]-3-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt](/img/structure/B3044041.png)
![[(2R)-2-(9,10-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044042.png)
![[(2R)-2-(11,12-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044043.png)


![1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B3044049.png)

![15,17,21-Trioxa-3,6,9,12-tetraaza-16-phosphapentatriacontanoic acid, 3,6,9-tris(carboxymethyl)-16-hydroxy-11,22-dioxo-19-[(1-oxotetradecyl)oxy]-, 16-oxide, ammonium salt (1:5), (19R)-](/img/structure/B3044053.png)

![Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt](/img/structure/B3044056.png)
